molecular formula C16H28N2O B14343878 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol CAS No. 98599-15-6

1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol

Katalognummer: B14343878
CAS-Nummer: 98599-15-6
Molekulargewicht: 264.41 g/mol
InChI-Schlüssel: YRZFJOXDDNCCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both tert-butyl and isopropyl groups attached to an amino-propanol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(1-methylethyl)aniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amino-propanol compounds.

Wissenschaftliche Forschungsanwendungen

1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((1,1-Dimethylethyl)amino)-2-propanol
  • 3-((2-(1-methylethyl)phenyl)amino)-2-propanol
  • 1-((1,1-Dimethylethyl)amino)-3-phenyl-2-propanol

Uniqueness

Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol stands out due to its unique combination of tert-butyl and isopropyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

98599-15-6

Molekularformel

C16H28N2O

Molekulargewicht

264.41 g/mol

IUPAC-Name

1-(tert-butylamino)-3-(2-propan-2-ylanilino)propan-2-ol

InChI

InChI=1S/C16H28N2O/c1-12(2)14-8-6-7-9-15(14)17-10-13(19)11-18-16(3,4)5/h6-9,12-13,17-19H,10-11H2,1-5H3

InChI-Schlüssel

YRZFJOXDDNCCDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NCC(CNC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.